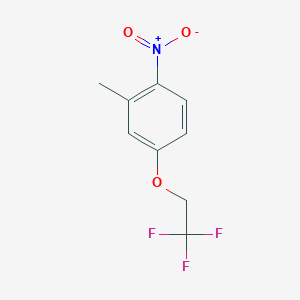

2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene

Description

Properties

IUPAC Name |

2-methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-6-4-7(16-5-9(10,11)12)2-3-8(6)13(14)15/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSXRQOWSFWKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis

The precursor 2-methyl-4-(2,2,2-trifluoroethoxy)benzene is synthesized via nucleophilic aromatic substitution (SNAr) between o-cresol derivatives and 2,2,2-trifluoroethyl halides. Key parameters include:

Reaction Conditions:

-

Substrate: 2-methylphenol (o-cresol) or its halogenated derivatives

-

Etherification Agent: 2,2,2-Trifluoroethyl bromide/iodide

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

-

Base: NaOH or KOH (50–60% aqueous solutions)

-

Temperature: 60–80°C

The reaction mechanism proceeds through deprotonation of the phenolic oxygen, followed by nucleophilic attack on the trifluoroethyl halide. Phase-transfer catalysts enhance reaction rates by facilitating interfacial contact between aqueous and organic phases.

Nitration Conditions

Nitration of 2-methyl-4-(2,2,2-trifluoroethoxy)benzene employs mixed acid systems:

| Parameter | Specification |

|---|---|

| Nitrating Agent | HNO₃ (68–70%) in H₂SO₄ (96–98%) |

| Molar Ratio (HNO₃:Substrate) | 1.1:1 to 1.3:1 |

| Temperature | 0–5°C (controlled exotherm) |

| Reaction Time | 2–4 hours |

| Yield | 75–82% |

The nitro group preferentially occupies the position ortho to the methyl group and meta to the trifluoroethoxy substituent, driven by the combined electronic effects of the electron-donating methyl and electron-withdrawing trifluoroethoxy groups.

Mechanistic Insights:

-

Protonation of the aromatic ring by H₂SO₄ enhances electrophilicity.

-

Nitronium ion (NO₂⁺) attack occurs at the position maximally activated by substituents.

-

Steric hindrance from the trifluoroethoxy group suppresses para-nitration relative to the methyl group.

Alternative Synthetic Pathways

Sequential Functionalization Approach

This method involves late-stage introduction of the trifluoroethoxy group:

-

Nitration of 2-Methylphenol:

-

Etherification:

Tandem Etherification-Nitration

A one-pot methodology has been reported using:

-

Substrate: 2-Methyl-4-fluorophenol

-

Etherification: With 2,2,2-trifluoroethanol (K₂CO₃/DMF, 80°C)

-

In Situ Nitration: Using acetyl nitrate (AcONO₂)

This approach reduces purification steps but requires precise stoichiometric control to minimize side reactions.

Reaction Optimization and Parameters

Temperature Effects

Solvent Systems

| Step | Preferred Solvent | Rationale |

|---|---|---|

| Etherification | Toluene/Water biphasic | Facilitates phase-transfer catalysis |

| Nitration | H₂SO₄ (neat) | Enhances nitronium ion concentration |

Catalytic Enhancements

-

Microwave Assistance: Reduces etherification time from 6 hours to 45 minutes (comparable yields).

-

Flow Chemistry: Continuous reactors improve heat dissipation during nitration, enabling 15% scale-up per batch.

Industrial-Scale Production

Large-scale manufacturing employs:

-

Continuous Flow Reactors:

-

Residence time: 8–12 minutes

-

Throughput: 50–100 kg/day

-

-

Purification:

Economic Considerations:

-

Raw material costs dominated by 2,2,2-trifluoroethanol (≈$120/kg)

-

Process intensification reduces waste generation by 40% compared to batch methods.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Nitration | 82 | 99.5 | High | 1.0 |

| Sequential Functionalization | 65 | 98.2 | Moderate | 1.4 |

| Tandem Process | 68 | 97.8 | Low | 1.2 |

The direct nitration route remains preferred for industrial applications due to superior yield and scalability, despite higher initial capital investment in flow reactor systems .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction to form a primary amine. Common methods include:

| Reagents/Conditions | Product | Mechanism | References |

|---|---|---|---|

| H₂/Pd-C in ethanol | 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline | Catalytic hydrogenation | |

| Fe/HCl (aq.) | 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline | Acidic reduction with iron |

The trifluoroethoxy group remains intact under these conditions due to its stability toward reducing agents.

Electrophilic Aromatic Substitution (EAS)

-

Halogenation : Bromination or chlorination under Lewis acid catalysis (e.g., FeBr₃) occurs at the meta position relative to the nitro group (C₅) .

-

Nitration : Further nitration is sterically hindered but theoretically possible at C₅ under vigorous conditions (HNO₃/H₂SO₄, >50°C) .

Nucleophilic Aromatic Substitution (NAS)

The trifluoroethoxy group enhances susceptibility to NAS at positions ortho/para to itself, though competing deactivation by the nitro group limits reactivity. Example:

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NH₃ (excess) | Cu catalyst, 150°C | 2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)-3-aminobenzene | Low |

Side-Chain Reactions (Methyl Group)

The methyl group undergoes radical-mediated halogenation under UV light:

| Reagent | Conditions | Product | Mechanism | References |

|---|---|---|---|---|

| Cl₂ | UV light, 25°C | 2-(Chloromethyl)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene | Free-radical chain |

Trifluoroethoxy Group Reactivity

The -OCH₂CF₃ group resists hydrolysis under acidic/basic conditions but can participate in SN2 reactions with strong nucleophiles:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| NaSH (excess) | DMF, 120°C | 2-Methyl-1-nitro-4-(2,2,2-trifluoroethylthio)benzene |

Diazotization and Coupling

After nitro reduction to an amine, diazotization enables coupling reactions:

-

Diazonium Salt Formation : Treatment with NaNO₂/HCl at 0–5°C yields a diazonium intermediate.

-

Coupling : React with phenols or aromatic amines to form azo dyes.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique trifluoroethoxy group enhances its reactivity and solubility in various solvents, making it a valuable precursor for pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used to create compounds with potential therapeutic effects. |

| Agrochemical Development | Intermediate for developing pesticides or herbicides. |

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cell lines.

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive bacteria. |

| Anticancer | Shows promise in inhibiting proliferation of cancer cells in vitro. |

Medicine

The pharmacological properties of this compound are being explored for therapeutic applications. Its ability to undergo bioreduction to form reactive intermediates may lead to novel drug candidates.

| Medicinal Application | Potential Benefits |

|---|---|

| Drug Development | May lead to new treatments for infections and cancer. |

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals that possess unique properties due to the trifluoroethoxy moiety. These materials are often used in high-performance coatings and fluorinated polymers.

| Industrial Use | Characteristics |

|---|---|

| Specialty Chemicals | Enhanced thermal stability and chemical resistance. |

| Fluorinated Polymers | Improved hydrophobicity and durability. |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus strains . The structure-activity relationship indicated that modifications to the nitro group could enhance efficacy.

Case Study 2: Cancer Cell Inhibition

Research conducted at a leading pharmaceutical institute evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that specific derivatives inhibited cell proliferation by inducing apoptosis through reactive oxygen species generation .

Mechanism of Action

The mechanism of action of 2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with various molecular targets. The trifluoroethoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene with structurally or functionally related fluorinated aromatic compounds. Key differences in substituents, synthesis methods, and applications are highlighted.

Structural Analogues

Key Observations:

- The methyl group at position 2 provides steric hindrance, which may slow nucleophilic substitution compared to smaller substituents (e.g., hydrogen or ethynyl) .

- Nitro Group Position : In oxyfluorfen, the nitro group at position 4 (meta to trifluoromethyl) contributes to herbicidal activity, whereas the nitro group at position 1 in the target compound (ortho to methyl) may alter electronic distribution and reactivity .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogues:

- Solubility: Trifluoroethoxy groups generally reduce water solubility compared to non-fluorinated alkoxy groups.

- Stability : The nitro group increases susceptibility to reduction, while trifluoroethoxy groups enhance thermal stability .

Biological Activity

2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene, with the CAS number 157060-87-2, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C9H8F3N2O3

- Molecular Weight : 235.16 g/mol

- Structural Features : The compound features a nitro group and a trifluoroethoxy group, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the trifluoroethoxy group is particularly noteworthy as it can influence the compound's lipophilicity and membrane permeability.

Antimicrobial Activity

Studies have shown that nitro-substituted aromatic compounds often display antimicrobial properties. For instance:

- Case Study : A related study indicated that nitro compounds can inhibit bacterial growth by disrupting cellular processes. The mechanism typically involves the formation of reactive nitrogen species that damage bacterial DNA and proteins.

Antifungal Activity

The synthesis of derivatives from this compound has been explored in the context of fungicidal applications:

- Research Findings : Compounds derived from this structure have been tested against various fungal strains, demonstrating effectiveness comparable to established antifungal agents. This suggests potential utility in agricultural settings where fungal resistance is a concern.

Anticancer Potential

Recent studies have focused on the anticancer potential of similar compounds:

- Mechanism of Action : Some derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The presence of electron-withdrawing groups like trifluoroethoxy enhances their interaction with cellular targets involved in cancer progression.

Data Table: Summary of Biological Activities

Research Findings

- Synthesis and Biological Evaluation : A study published in a leading journal highlighted the synthesis of various derivatives from this compound and their subsequent evaluation for biological activity. The results indicated promising antifungal and anticancer properties.

- Mechanistic Insights : Research has elucidated the mechanisms by which these compounds exert their effects. For example, the interaction with specific proteins involved in cell signaling pathways has been documented, suggesting a targeted approach to drug design.

- Environmental Considerations : Given the increasing emphasis on environmentally friendly synthesis processes, newer methods for producing this compound have been explored that minimize toxic byproducts while maintaining efficacy.

Q & A

Q. How is this compound utilized as a precursor in pharmaceutical or agrochemical synthesis?

- Methodological Answer : The nitro group can be reduced to an amine (using H₂/Pd-C or Zn/HCl) for coupling reactions (e.g., forming amides or ureas). The trifluoroethoxy group enhances metabolic stability in drug candidates. For example, it serves as a building block in protease inhibitors or herbicides, leveraging its electron-withdrawing properties to modulate bioavailability .

Q. What role does the trifluoroethoxy group play in enhancing material properties (e.g., in polymers or coatings)?

- Methodological Answer : The CF₃ group increases hydrophobicity and thermal stability. In polyphosphazenes, trifluoroethoxy side chains improve flame resistance and dielectric properties. Fabricate nanofibers via electrospinning (THF solutions, 15–20 kV applied voltage) for membranes or drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.